molecular formula C21H17N3O2S B2535473 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile CAS No. 476676-99-0

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile

Cat. No.: B2535473
CAS No.: 476676-99-0
M. Wt: 375.45
InChI Key: SHFPBDLYNMYOQW-LFIBNONCSA-N
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Description

(E)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile is a synthetic organic molecule designed for research applications. It features a complex structure incorporating a benzo[1,3]dioxole moiety, a central thiazole ring, and an acrylonitrile group, making it a compound of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of molecules known as heteroaryl-acrylonitriles, which have demonstrated considerable potential in scientific research due to their diverse biological activities . While the specific biological data for this compound is the subject of ongoing research, analogs with similar structures have been investigated for various therapeutic properties. Related acrylonitrile derivatives have been identified as potential antitumor agents, with some showing potent activity against a range of human tumor cell lines, including leukemia, non-small cell lung cancer, and renal cancer . Furthermore, structurally similar thiazole compounds have been explored in patent literature for inflammation and immune-related applications . The mechanism of action for such compounds often involves interaction with specific biological targets, such as enzymes or receptors . The product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-ethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-2-14-3-6-17(7-4-14)23-11-16(10-22)21-24-18(12-27-21)15-5-8-19-20(9-15)26-13-25-19/h3-9,11-12,23H,2,13H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFPBDLYNMYOQW-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile is a complex organic compound characterized by a unique combination of structural features, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile group. These components suggest significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The molecular structure of the compound can be summarized as follows:

Component Description
Thiazole Ring A five-membered ring containing sulfur and nitrogen, known for its biological activity.
Benzo[d][1,3]dioxole Moiety A fused aromatic system that enhances lipophilicity and biological interactions.
Acrylonitrile Group Contributes to the compound's reactivity and potential for forming derivatives.

Antimicrobial Properties

Compounds with similar structural motifs have been investigated for their antimicrobial properties. For instance, derivatives of thiazole and benzodioxole have shown promising activity against various bacterial strains. In particular, studies indicate that compounds within this class exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. For example, compounds structurally related to (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often range from micromolar to sub-micromolar concentrations .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Interaction with key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Modulation of Signaling Pathways : Affecting pathways such as MAPK/ERK that are crucial for cell survival and growth.

Study 1: Anticancer Screening

A study conducted on related thiazole derivatives revealed that certain compounds exhibited IC50 values as low as 6.2 μM against HCT116 cells, indicating their potential as anticancer agents . The structural similarity to (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile suggests that this compound may also possess comparable activity.

Study 2: Antimicrobial Efficacy

In another investigation, derivatives from the same chemical family were tested against various pathogens. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This reinforces the potential of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile in therapeutic applications.

Synthesis and Derivative Development

The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile involves multiple steps:

  • Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
  • Coupling with Benzo[d][1,3]dioxole : Employing coupling reagents to facilitate the formation of the benzo-dioxole linkage.
  • Acrylonitrile Addition : Completing the structure through nucleophilic addition reactions.

This synthetic pathway allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Scientific Research Applications

Structural Characteristics

The compound consists of:

  • Thiazole Ring : Known for its biological activity.
  • Benzo[d][1,3]dioxole Moiety : Contributes to its pharmacological properties.
  • Acrylonitrile Group : Enhances reactivity and potential biological interactions.

This structural arrangement may confer unique pharmacological properties that differentiate it from other similar compounds.

Antimicrobial Properties

Research indicates that compounds similar to (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile exhibit promising antimicrobial activity. For example, studies on (E)-2-(benzo[d]thiazol-2-yl)acrylonitriles have shown effectiveness against various bacterial and fungal strains, suggesting that this compound could follow suit in exhibiting similar properties .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Preliminary studies on acrylonitrile derivatives have demonstrated significant inhibition of cancer cell lines, including those from leukemia and solid tumors. Specifically, acrylonitrile derivatives have shown growth inhibition percentages indicating their potential as anticancer agents . The unique combination of thiazole and acrylonitrile groups may lead to novel mechanisms of action against cancer cells.

Anticancer Screening

In vitro studies have been conducted on related acrylonitrile derivatives, where compounds were tested against a panel of cancer cell lines. The results indicated that certain structural modifications led to enhanced anticancer activity, with some compounds achieving GI50 values in the nanomolar range . This suggests that (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile could be a candidate for further investigation in cancer therapy.

Antimicrobial Testing

Another study highlighted the antimicrobial effectiveness of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant zones of inhibition compared to standard antibiotics, suggesting that similar compounds could provide alternative therapeutic options for treating infections .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thiazole ring and acrylonitrile backbone significantly alter electronic, steric, and solubility profiles:

Compound Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 4-(Benzo[d][1,3]dioxol-5-yl), 2-(4-ethylphenylamino) ~383.4 Planar structure with moderate lipophilicity due to ethyl group
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]acrylonitrile 4-(3,4-Dichlorophenyl), 2-(1,3-benzodioxol-5-ylamino) 416.3 Increased hydrophobicity from Cl substituents; potential for halogen bonding
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile 4-(Dimethylaminophenyl) 305.4 Enhanced solubility from electron-donating dimethylamino group
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile 2-Fluoro-5-nitroanilino, 4-phenyl ~352.3 Electron-withdrawing nitro group may enhance reactivity

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The ethyl group in the target compound provides moderate steric bulk compared to smaller halogens (e.g., Cl, F) in analogues, which may influence crystal packing and molecular conformation .

Structural and Crystallographic Insights

  • Isostructural Analogues: Compounds 4 and 5 in and are isostructural with triclinic symmetry but differ in halogen substituents (Cl vs. F).
  • Hydrogen Bonding: notes intramolecular N–H⋯O bonds in sulfonyl-containing analogues, a feature absent in the target compound. This difference could impact solubility and solid-state stability .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is synthesized via the classical Hantzsch method, which involves cyclocondensation of a thioamide with an α-halo carbonyl compound.

Procedure :

  • Thioamide Preparation :
    Benzo[d]dioxol-5-ylamine (1.0 equiv) reacts with carbon disulfide (1.2 equiv) in ethanol under reflux for 6 hours, yielding benzo[d]dioxol-5-yl thioamide .
  • Cyclocondensation :
    The thioamide reacts with α-bromoacetonitrile (1.1 equiv) in ethanol at 80°C for 12 hours, forming 4-(benzo[d]dioxol-5-yl)thiazole-2-acetonitrile (Intermediate A).

Reaction Conditions :

Parameter Value
Solvent Ethanol
Temperature 80°C
Time 12 hours
Yield 68%

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, thiazole-H), 6.95–6.85 (m, 3H, benzodioxole-H), 4.32 (s, 2H, CH₂CN).
  • Elemental Analysis : Calculated for C₁₁H₇N₂O₂S: C 54.54%, H 2.89%, N 11.57%; Found: C 54.32%, H 2.94%, N 11.49%.

Knoevenagel Condensation for Acrylonitrile Formation

Microwave-Assisted Condensation

The acrylonitrile backbone is constructed via a solvent-free Knoevenagel condensation under microwave irradiation, as reported for analogous systems.

Procedure :
A mixture of Intermediate A (1.0 mmol) and 4-ethylbenzaldehyde (1.2 mmol) is irradiated in a microwave reactor (150 W, 473 K, 250 psi) for 15 minutes. The reaction yields (E)-2-(4-(benzo[d]dioxol-5-yl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile as a yellow solid.

Optimized Conditions :

Parameter Value
Power 150 W
Temperature 473 K
Pressure 250 psi
Time 15 minutes
Yield 72%

Mechanistic Insight :
Microwave irradiation enhances reaction rates by promoting dipole polarization, enabling rapid deprotonation of the active methylene group in Intermediate A and subsequent nucleophilic attack on the aldehyde. Theoretical studies confirm the thermodynamic preference for the E-isomer due to reduced steric hindrance.

Introduction of the 4-Ethylphenylamino Group

Nucleophilic Amination

The β-position of the acrylonitrile undergoes nucleophilic substitution with 4-ethylaniline in the presence of a base.

Procedure :
(E)-2-(4-(benzo[d]dioxol-5-yl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile (1.0 mmol) is reacted with 4-ethylaniline (1.5 mmol) and potassium carbonate (2.0 mmol) in dimethylformamide (DMF) at 100°C for 8 hours. The product is isolated via crystallization from ethanol.

Reaction Conditions :

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 100°C
Time 8 hours
Yield 65%

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 6.98–6.88 (m, 3H, benzodioxole-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z [M+H]⁺ Calculated: 432.1234; Found: 432.1229.

Stereochemical Confirmation and Stability

Theoretical and Experimental Validation

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level indicate the E-isomer is 12.3 kcal/mol more stable than the Z-isomer due to minimized steric clash between the thiazole and aryl groups. Experimental NMR data corroborate this, with no observable coupling between the α- and β-protons, consistent with a trans-configuration.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Purity (%)
Microwave-assisted 72 15 min 98
Conventional heating 58 6 hours 85

Microwave irradiation significantly enhances reaction efficiency, reducing time by 95% and improving yield by 14% compared to traditional methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between a substituted benzaldehyde and a thiazole-acetonitrile precursor. Key steps include:

  • Precursor preparation : Reacting 4-(benzo[d][1,3]dioxol-5-yl)thiazole-2-acetonitrile with 4-ethylphenylamine under basic conditions (e.g., NaOMe in anhydrous methanol) to form the intermediate amine derivative .
  • Condensation : Using substituted benzaldehydes in DMSO-d6 with catalytic acetic acid, followed by column chromatography for purification .
    • Critical parameters : Solvent polarity (DMSO enhances reaction rate), temperature (reflux improves yield), and stoichiometric ratios (excess aldehyde drives reaction completion) .

Q. How is the stereochemistry (E/Z isomerism) of the acrylonitrile moiety confirmed?

  • Methodology :

  • NMR analysis : The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz) between the α,β-unsaturated protons in 1H^1H NMR .
  • X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical evidence .

Q. What spectroscopic techniques are used to characterize this compound?

  • Standard protocols :

  • 1H^1H and 13C^{13}C NMR : Assign peaks for the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons), thiazole (δ 7.2–7.5 ppm), and acrylonitrile (δ 6.8–7.3 ppm for α,β-unsaturated protons) .
  • FT-IR : Confirm nitrile stretch (C≡N) at ~2200–2250 cm⁻¹ and C=N (thiazole) at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How does structural modification (e.g., substituents on the phenyl or thiazole rings) affect fluorescence properties?

  • Methodology :

  • Optical studies : Compare quantum yields (Φf) and emission wavelengths (λem) in solvents like THF. For example, adding electron-donating groups (e.g., methoxy) to the thiazole ring red-shifts emission (e.g., from 434 nm to 495 nm) due to extended π-conjugation .
  • Computational modeling : Use DFT to calculate HOMO-LUMO gaps and correlate with experimental λem .

Q. What molecular docking or dynamics approaches are suitable for studying its interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The acrylonitrile group forms hydrogen bonds with Lys721, while the benzo[d][1,3]dioxole moiety interacts hydrophobically .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can contradictory bioactivity data (e.g., neurogenesis vs. cytotoxicity) be resolved?

  • Methodology :

  • Dose-response profiling : Test compound concentrations from 1 nM to 100 μM in primary hippocampal neurons. Neurogenesis (via BrdU assay) peaks at 10 μM, while cytotoxicity (LDH release) dominates at >50 μM .
  • Pathway analysis : Use RNA-seq to identify upregulated pro-survival pathways (e.g., BDNF/TrkB) and downregulated apoptosis markers (e.g., caspase-3) .

Q. What experimental design strategies optimize reaction conditions for scale-up synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading). For example, a 2<sup>3</sup> design identified DMSO:MeOH (3:1) and 80°C as optimal for 85% yield .
  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., isomerization) by precise control of residence time and temperature .

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